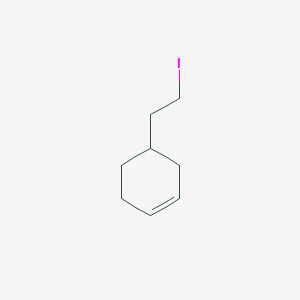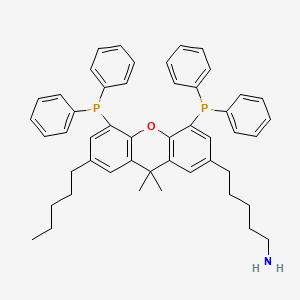![molecular formula C13H17NO5S2 B12899492 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one CAS No. 62188-34-5](/img/structure/B12899492.png)
4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one is a synthetic organic compound characterized by its unique structure, which includes a tosyloxazolidinone ring and a methylsulfinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with a methylsulfinyl ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The tosyloxazolidinone ring can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of desulfinylated products.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biological pathways. The exact mechanism would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one: Unique due to the presence of both a methylsulfinyl group and a tosyloxazolidinone ring.
Methylsulfinyl derivatives: Compounds like methylsulfinyl ethyl acrylate share the methylsulfinyl group but differ in their overall structure and reactivity.
Tosyloxazolidinone derivatives: Compounds with variations in the substituents on the oxazolidinone ring, affecting their chemical properties and applications.
Uniqueness
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one stands out due to its combined structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
62188-34-5 |
|---|---|
Molecular Formula |
C13H17NO5S2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-(2-methylsulfinylethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C13H17NO5S2/c1-10-3-5-11(6-4-10)21(17,18)14-9-19-13(15)12(14)7-8-20(2)16/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
MTIYMKQSBSRJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2COC(=O)C2CCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


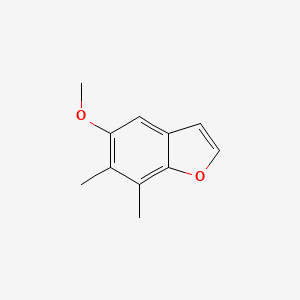
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
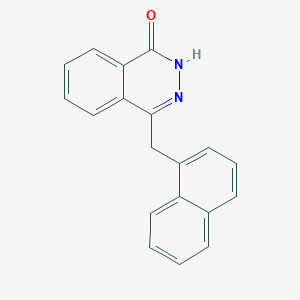
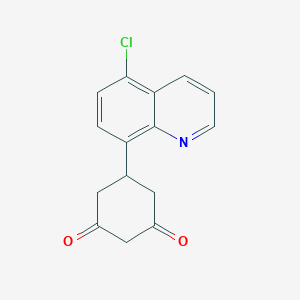
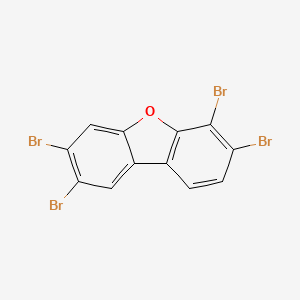
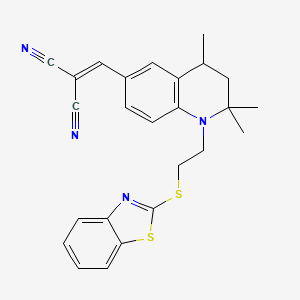
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
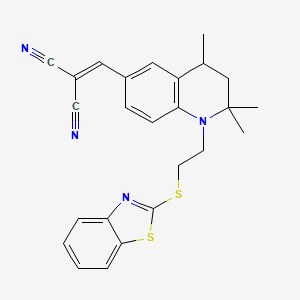
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
